

CFI-400945 vs alisertib in Aurora kinase expressing cancers

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Compound of Interest

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An Objective Comparison of CFI-400945 and Alisertib for the Treatment of Cancers with Aurora Kinase Expression

Introduction

The Aurora kinase family, particularly Aurora A and B, are critical regulators of mitosis. Their overexpression is common in various cancers and is often associated with a poor prognosis, making them attractive targets for cancer therapy.^[1] This guide provides a detailed comparison of two kinase inhibitors, CFI-400945 and alisertib, which both impact the mitotic process, albeit through different primary mechanisms.

CFI-400945 is a first-in-class, orally bioavailable inhibitor primarily targeting Polo-like Kinase 4 (PLK4), a master regulator of centriole duplication.^{[2][3][4]} Its mechanism, which induces mitotic catastrophe, has shown promise in preclinical models and early-phase clinical trials, particularly in cancers with genomic instability.^{[2][4][5]} Notably, CFI-400945 also exhibits inhibitory activity against Aurora B kinase, which contributes to its overall mechanism of action.^{[2][6][7]}

Alisertib (MLN8237) is a selective, orally bioavailable inhibitor of Aurora A kinase.^{[1][8][9]} By disrupting mitotic spindle formation and chromosome segregation, alisertib has demonstrated antitumor activity across a range of hematological and solid tumors in numerous clinical trials.^{[1][10][11]}

This comparison guide will delve into the mechanisms of action, preclinical and clinical data, and key experimental protocols for both agents to provide researchers and drug development professionals with a comprehensive understanding of their respective profiles.

Mechanism of Action

While both CFI-400945 and alisertib disrupt mitosis, they do so by targeting different key regulatory kinases.

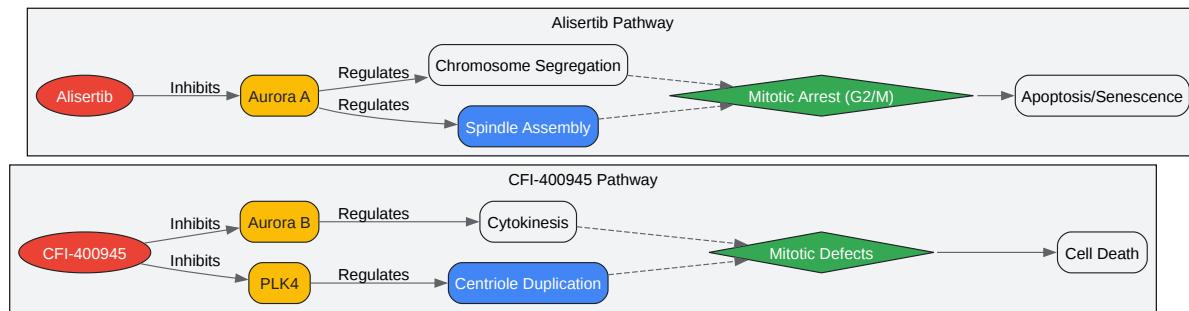
CFI-400945: CFI-400945 is a potent, ATP-competitive inhibitor of PLK4.[\[12\]](#) PLK4's primary role is to initiate centriole duplication, a process essential for the formation of a bipolar mitotic spindle. Inhibition of PLK4 by CFI-400945 leads to aberrant centriole numbers, causing mitotic defects, cell cycle arrest, and ultimately cell death through mitotic catastrophe.[\[2\]\[5\]\[13\]](#) The effects of CFI-400945 are dose-dependent:

- Low concentrations lead to the stabilization of PLK4, resulting in centriole overduplication and the formation of multipolar spindles.[\[7\]\[13\]](#)
- High concentrations completely inhibit PLK4 activity, blocking centriole duplication altogether.[\[7\]\[13\]](#)

Crucially, CFI-400945 also inhibits Aurora B kinase at nanomolar concentrations (IC50 of 98 nM).[\[2\]\[12\]](#) Inhibition of Aurora B contributes to cytokinesis failure and the generation of polyploid cells, complementing the effects of PLK4 inhibition.[\[2\]\[7\]](#)

Alisertib: Alisertib is a selective, ATP-competitive inhibitor of Aurora A kinase.[\[1\]\[14\]](#) In cellular assays, it is over 200-fold more selective for Aurora A than for the structurally similar Aurora B kinase.[\[1\]](#) Aurora A is crucial for centrosome maturation, spindle assembly, and proper chromosome segregation.[\[10\]](#) By inhibiting Aurora A, alisertib causes:

- Disruption of mitotic spindle assembly, leading to monopolar or multipolar spindles.[\[10\]\[14\]](#)
- Chromosome misalignment at the metaphase plate.[\[10\]\[15\]](#)
- Cell cycle arrest at the G2/M phase, leading to an accumulation of cells with 4N DNA content (polyploidy).[\[10\]\[14\]](#) These mitotic disruptions can trigger apoptosis, mitotic slippage, or senescence.[\[14\]\[16\]](#)



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Caption: Mechanisms of action for CFI-400945 and alisertib.

Preclinical Data Comparison

Both inhibitors have demonstrated potent anti-cancer activity in a wide range of preclinical models.

In Vitro Activity

Parameter	CFI-400945	Alisertib
Primary Target	PLK4[2][3]	Aurora A[1][8]
Biochemical IC50 (Primary Target)	2.8 nM[12][17]	Not explicitly stated in provided results
Kinase Inhibition Constant (Ki)	0.26 nM (for PLK4)[12]	Not explicitly stated in provided results
Key Off-Target Activity	Aurora B (IC50 = 98 nM)[12]	>200-fold selectivity for Aurora A over Aurora B[1]
Cell Line Proliferation IC50 Range	Varies; potent against breast, lung, and other tumor cell lines[13][17]	15 - 469 nM across a broad panel of solid tumor and lymphoma cell lines[15]

In Vivo Antitumor Activity

CFI-400945 and alisertib have both shown significant, dose-dependent antitumor activity in various human tumor xenograft models.

- CFI-400945: Has demonstrated robust single-agent activity, including tumor growth inhibition and regression, in xenograft models of breast (particularly PTEN-deficient), colon, lung, and acute myeloid leukemia.[2][4][13][17][18] It is orally bioavailable and generally well-tolerated in these models.[2][17]
- Alisertib: Has shown broad antitumor activity in a diverse set of xenograft models, including colorectal, breast, and small cell lung cancer.[1][15][19] For instance, in an HCT-116 colorectal cancer model, oral dosing at 30 mg/kg resulted in 94.7% tumor growth inhibition (TGI).[15]

Clinical Trial Data

Both drugs have undergone evaluation in multiple clinical trials.

Aspect	CFI-400945	Alisertib
Development Status	Phase 1/2 trials ongoing[20] [21]	Multiple Phase 1, 2, and 3 trials conducted[1][11][22]
Indications Studied	Advanced solid tumors (breast, prostate), AML, MDS[20][21] [23]	Aggressive lymphomas, SCLC, breast cancer, neuroendocrine prostate cancer, various solid tumors[11][24][25]
Reported Efficacy	In a Phase 1 AML/MDS trial, 3 of 9 evaluable AML patients achieved complete remission, including 2 of 4 patients with TP53 mutations.[20]	SCLC: 21% objective response rate (ORR) as a single agent.[1][25] Breast Cancer: 18% ORR in a mixed cohort.[1][25] Lymphoma: Clinically active in relapsed/refractory aggressive B- and T-cell lymphomas.[11]
Recommended Phase 2 Dose (Monotherapy)	64 mg/day (in a solid tumor trial)	50 mg twice daily for 7 days in 21-day cycles[1][24]
Common Grade 3-4 Adverse Events	Enteritis/Colitis (dose-limiting) [20]	Neutropenia, leukopenia, anemia, thrombocytopenia, stomatitis, fatigue[1][11]

Experimental Protocols & Methodologies

The preclinical evaluation of kinase inhibitors like CFI-400945 and alisertib follows established methodologies to determine potency, selectivity, and antitumor effect.

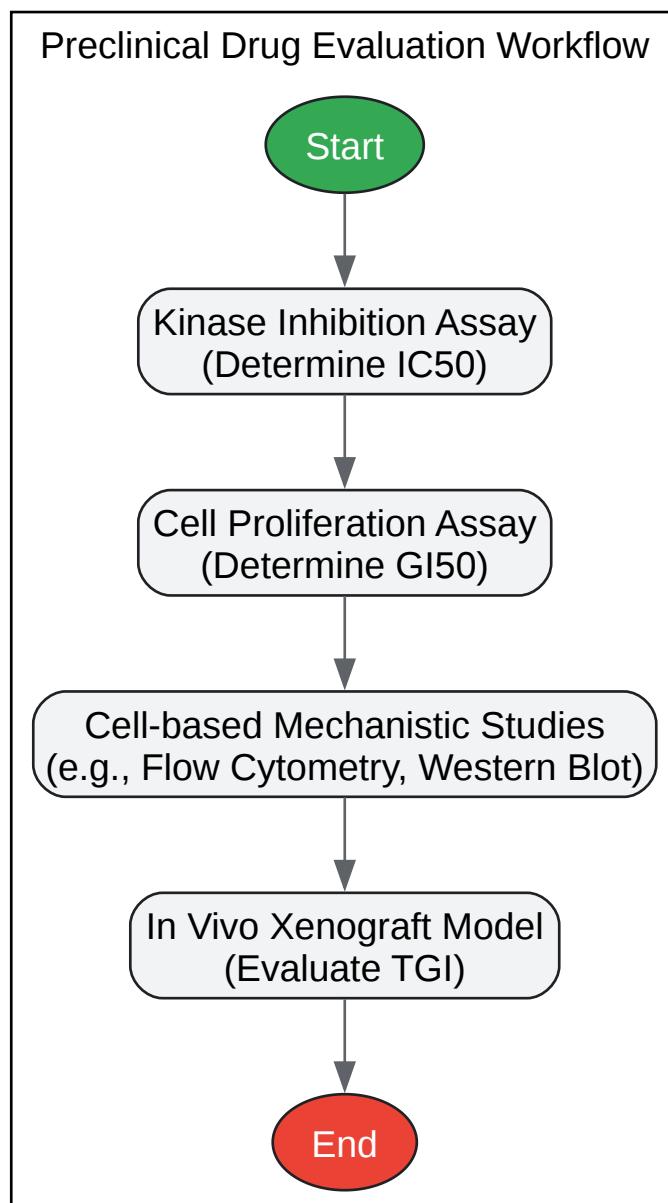
Key Experimental Assays

- Kinase Inhibition Assay:
 - Objective: To determine the direct inhibitory activity of the compound on the target kinase.
 - Methodology: Typically involves a biochemical assay using a purified recombinant kinase (e.g., PLK4, Aurora A). The kinase's ability to phosphorylate a substrate is measured in the

presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration of inhibitor required to reduce kinase activity by 50%, is then calculated. Assays like ADP-Glo are often used, which measure ADP production as a proxy for kinase activity.[26]

- Cell Proliferation/Viability Assay:

- Objective: To measure the effect of the compound on the growth of cancer cell lines.
- Methodology: Cancer cells are cultured in multi-well plates and treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using reagents like CellTiter-Glo (measures ATP) or by quantifying BrdU incorporation during DNA synthesis.[15] The GI₅₀ or IC₅₀ value is calculated, representing the concentration that inhibits cell growth by 50%.
- In Vivo Xenograft Studies:
 - Objective: To evaluate the antitumor efficacy of the compound in a living organism.
 - Methodology: Human tumor cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. The drug (e.g., CFI-400945 or alisertib) is administered orally according to a specific dose and schedule. Tumor volume and mouse body weight are measured regularly. Efficacy is reported as Tumor Growth Inhibition (TGI).[15][27]



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Caption: A typical workflow for preclinical evaluation of a kinase inhibitor.

Comparative Discussion and Conclusion

CFI-400945 and alisertib represent two distinct strategies for targeting mitotic vulnerabilities in cancer.

- **Target Selectivity and Mechanism:** The most significant difference lies in their primary targets. Alisertib is a highly selective Aurora A inhibitor, while CFI-400945 is a PLK4 inhibitor with clinically relevant off-target activity against Aurora B.[1][2][12] This dual inhibition by CFI-400945 may offer a broader mechanistic attack on mitosis, potentially overcoming resistance mechanisms associated with targeting a single pathway. However, it may also contribute to a different toxicity profile, as evidenced by the dose-limiting enteritis/colitis observed in a Phase 1 trial.[20]
- **Potential Clinical Application:** Alisertib's development is more advanced, with data available from a broader range of clinical trials.[11] It has shown encouraging, albeit modest, single-agent activity in several tumor types.[25] The clinical development of CFI-400945 is at an earlier stage, but its potent activity in preclinical models and early signs of efficacy in difficult-to-treat AML with TP53 mutations are promising.[18][20] The sensitivity of PTEN-deficient tumors to CFI-400945 in preclinical models suggests a potential biomarker-driven strategy for its application.[2]

Conclusion:

Both CFI-400945 and alisertib are promising agents that disrupt the mitotic machinery in cancer cells.

- Alisertib is a well-characterized, selective Aurora A inhibitor with established clinical activity and a manageable safety profile, making it a valuable tool for targeting cancers dependent on the Aurora A pathway.
- CFI-400945 offers a novel mechanism through the primary inhibition of PLK4, with the added effect of Aurora B inhibition. This dual action may provide a distinct advantage in certain cancer contexts, particularly those with specific genetic backgrounds like PTEN or TP53 mutations.

Further clinical investigation is necessary to fully define the therapeutic window and optimal patient populations for each drug. Head-to-head studies or comparative analyses in biomarker-selected populations would be invaluable in determining the superior strategy for specific Aurora kinase-expressing cancers.

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